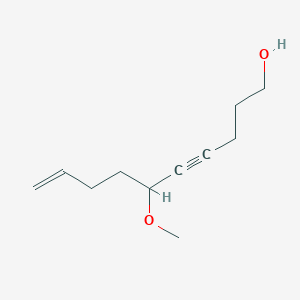
6-Methoxydec-9-EN-4-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxydec-9-EN-4-YN-1-OL: is an organic compound characterized by its unique structure, which includes a methoxy group, an alkyne, and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxydec-9-EN-4-YN-1-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the alkylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxydec-9-EN-4-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 6-Methoxydec-9-EN-4-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methoxydec-9-EN-4-YN-1-OL depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the alkyne and alkene groups, which can participate in various addition and substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparison with Similar Compounds
6-Methoxydec-9-EN-4-YN-1-AL: Similar structure but with an aldehyde group instead of an alcohol.
6-Methoxydec-9-EN-4-YN-1-ACID: Similar structure but with a carboxylic acid group instead of an alcohol.
6-Methoxydec-9-EN-4-YN-1-AMINE: Similar structure but with an amine group instead of an alcohol.
Uniqueness: 6-Methoxydec-9-EN-4-YN-1-OL is unique due to the presence of both an alkyne and an alkene in its structure, along with a methoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
823792-12-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-methoxydec-9-en-4-yn-1-ol |
InChI |
InChI=1S/C11H18O2/c1-3-4-8-11(13-2)9-6-5-7-10-12/h3,11-12H,1,4-5,7-8,10H2,2H3 |
InChI Key |
FXRTUZFFYIBMKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)C#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
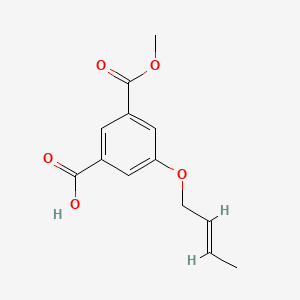
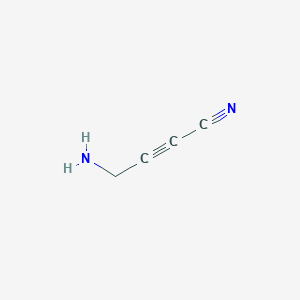
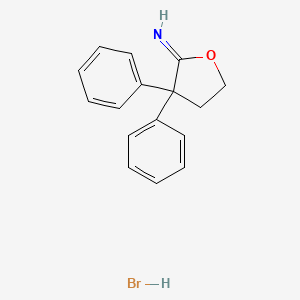


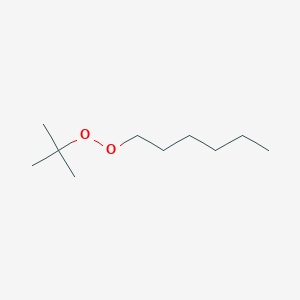
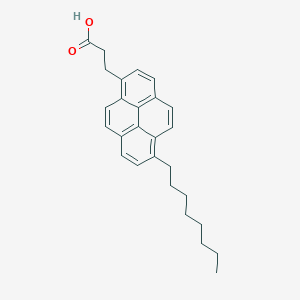
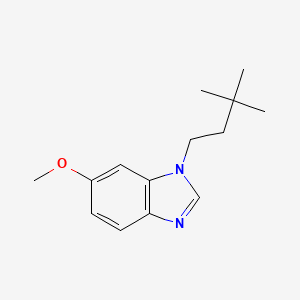
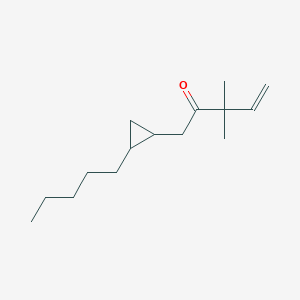
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
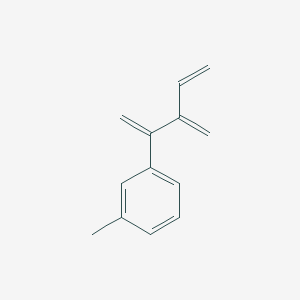
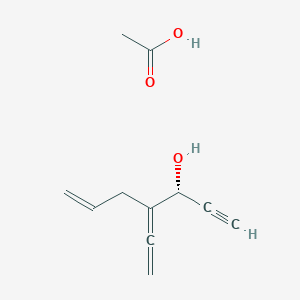
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
